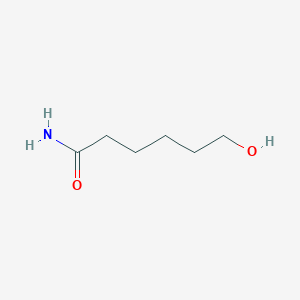

6-羟基己酰胺

概述

描述

6-Hydroxyhexanamide is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Hydroxyhexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Hydroxyhexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

聚合物化学:增强聚酯酰胺

6-羟基己酰胺: 在基于可再生聚丙烯呋喃酸酯的新型聚(酯酰胺)的合成中起着关键作用。 这种化合物促进了增强的结晶和分子动力学,从而导致改进的材料性能 。6-羟基己酰胺在聚合物主链中的存在允许更好的链迁移率和结晶,这对于开发高性能和可持续的聚合物材料至关重要。

分子动力学模拟

在计算化学中,6-羟基己酰胺可用于生成分子动力学 (MD) 模拟。 这些模拟有助于理解生物分子的行为,并可应用于研究生物分子-配体复合物、自由能计算、基于结构的药物设计以及X射线晶体复合物的细化 。在这些系统中对6-羟基己酰胺进行准确建模对于预测分子的物理性质和相互作用至关重要。

基于可再生资源的产品

6-羟基己酰胺: 可以从可再生资源中提取,使其成为创建环保产品的宝贵组成部分。 其应用扩展到基于循环生物经济模型的燃料、化学品和聚合物材料的生产 .

安全和危害

未来方向

作用机制

Target of Action

This compound is a relatively new subject of study, and its specific interactions with biological targets are still under investigation .

Biochemical Pathways

It’s worth noting that similar compounds have been used in the development of poly(ester amide)s, which can have various applications in the field of materials science .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

It’s known that environmental conditions can significantly impact the behavior of chemical compounds .

属性

IUPAC Name |

6-hydroxyhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c7-6(9)4-2-1-3-5-8/h8H,1-5H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYMOQSHMQAAFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473375 | |

| Record name | 6-hydroxycaproamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4547-52-8 | |

| Record name | 6-hydroxycaproamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

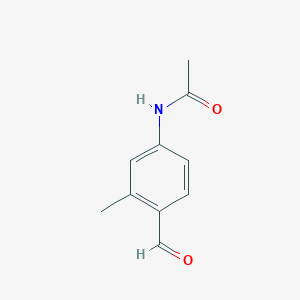

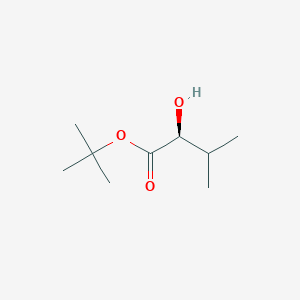

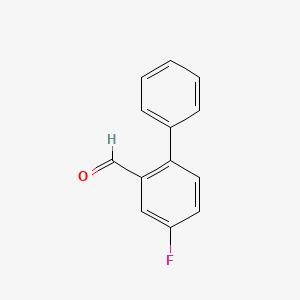

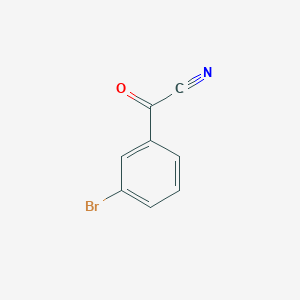

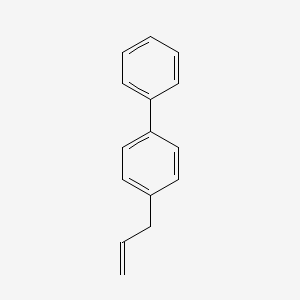

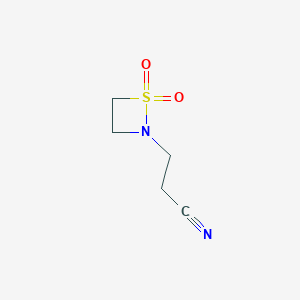

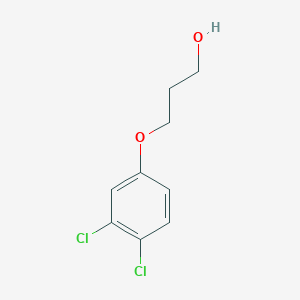

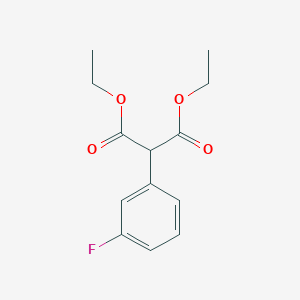

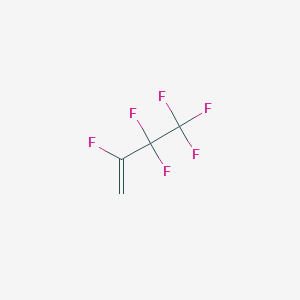

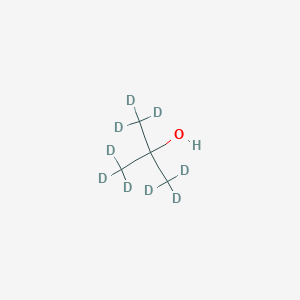

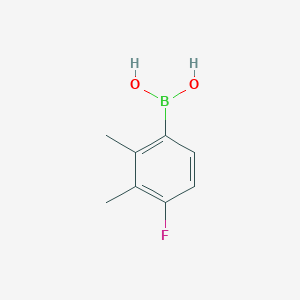

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 6-hydroxyhexanamide incorporated into polymers, and what challenges arise during this process?

A1: 6-Hydroxyhexanamide can be incorporated into polymers via polycondensation reactions with other monomers like dimethyl adipate and 1,4-butanediol. [] This process utilizes catalysts like titanium(IV) butoxide (Ti(OBu)4) and requires high temperatures (170-190°C). [] One challenge is the potential for alcoholysis and acidolysis of the amide bonds during polymerization. [] This can lead to a loss of the symmetrical structure of the amide segments within the polymer, impacting its properties. For instance, using adipic acid instead of dimethyl adipate resulted in a significant loss (up to 30 mol-%) of the amide segment symmetry due to acidolysis. []

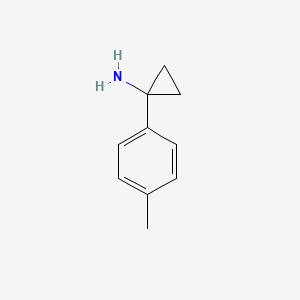

Q2: What are the advantages of using lithiated secondary amides in the synthesis of N-aryl-6-hydroxyhexanamides?

A2: The provided abstract [] highlights a method for synthesizing N-aryl-6-hydroxyhexanamides by reacting lithiated secondary amides with tetrahydrofuran (THF). While the abstract doesn't explicitly compare this method to alternatives, it suggests that using lithiated amides offers a viable route to these compounds. Further research is needed to understand the specific advantages and limitations of this approach compared to other synthetic strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。